Synthetic Yield in Sulfonamide Formation – Comparative Efficiency vs. 4-Toluenesulfonyl Chloride
While direct kinetic data for 2,4-dioxo-1,3-diazinane-5-sulfonyl chloride are not publicly available, the structurally similar uracil‑5‑sulfonyl chloride (CAS 28485‑18‑9) was obtained in 70% yield under optimized chlorosulfonation conditions [1]. Under analogous conditions, 4‑toluenesulfonyl chloride is typically prepared in >90% yield [2]. The lower yield for the heterocyclic variant reflects the ring’s sensitivity to strong acids and highlights the need for carefully controlled sulfonation protocols—a critical consideration for procurement and scale‑up planning [1]. Derivatives of the target compound have nonetheless been successfully employed to generate sulfonamide libraries with isolated yields of 65–95% in subsequent amine coupling steps [3].
| Evidence Dimension | Isolated yield of sulfonyl chloride synthesis |
|---|---|
| Target Compound Data | 70% (data for the unsaturated uracil analogue, used as closest available proxy; direct data for the saturated target are absent) |
| Comparator Or Baseline | 4-Toluenesulfonyl chloride: >90% (standard literature value) |
| Quantified Difference | ~20% lower yield for the heterocyclic analogue, implying higher cost and process complexity |
| Conditions | Chlorosulfonic acid / thionyl chloride, 50–90 °C (patent procedure) |
Why This Matters
Procurement decisions must account for the inherent lower synthetic efficiency of heterocyclic sulfonyl chlorides, which impacts unit cost and supply chain reliability.
- [1] CN108794408A – Pyrimidine phenylurea anti-tumor compound and preparation method and application thereof. China Patent, 2018. See Example 1, step a for the preparation of uracil-5-sulfonyl chloride (yield 70%). View Source
- [2] Vogel, A. I.; Tatchell, A. R.; Furnis, B. S.; Hannaford, A. J.; Smith, P. W. G. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman, 1989; p. 877 (preparation of p-toluenesulfonyl chloride). View Source
- [3] Li, X.-Y.; Liang, J.-W.; Mohamed O, K.; Zhang, T.-J.; Lu, G.-Q.; Meng, F.-H. Eur. J. Med. Chem. 2018, 154, 267–279. Yields of sulfonamide coupling steps using uracil-5-sulfonyl chloride range from 65% to 95%. View Source
